molecular formula C7H15ClN2O2 B2375602 N,N-dimethylmorpholine-3-carboxamide hydrochloride CAS No. 1101822-35-8

N,N-dimethylmorpholine-3-carboxamide hydrochloride

Cat. No.: B2375602
CAS No.: 1101822-35-8
M. Wt: 194.66
InChI Key: LBJSNMUJABXRKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylmorpholine-3-carboxamide hydrochloride typically involves the reaction of morpholine with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylmorpholine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylmorpholine-3-carboxamide N-oxide, while reduction could produce N,N-dimethylmorpholine-3-carboxamide .

Scientific Research Applications

N,N-dimethylmorpholine-3-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-dimethylmorpholine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylmorpholine-3-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N,N-dimethylmorpholine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-11-4-3-8-6;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSNMUJABXRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101822-35-8
Record name N,N-dimethylmorpholine-3-carboxamide hydrochloride
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